
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring fused with an oxadiazole ring, and a nitrophenyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Coupling of the Rings: The final step involves the coupling of the oxadiazole and thiazole rings through a condensation reaction, often facilitated by a dehydrating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains. It is also being investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Materials Science: The compound’s unique structural features make it a promising candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are being studied to understand its mechanism of action and potential therapeutic applications.
Comparación Con Compuestos Similares
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one can be compared with other similar compounds, such as:
2-Amino-4-(4-nitrophenyl)thiazole: This compound shares the thiazole and nitrophenyl groups but lacks the oxadiazole ring, resulting in different chemical properties and biological activities.
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: This compound contains the oxadiazole and nitrophenyl groups but has a thiol group instead of the thiazole ring, leading to variations in reactivity and applications.
4-(4-Nitrophenyl)-1,2,3-thiadiazole:
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H7N5O4S |
|---|---|
Peso molecular |
305.27 g/mol |
Nombre IUPAC |
(2E)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7N5O4S/c17-8-5-21-11(12-8)13-10-15-14-9(20-10)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,12,13,15,17) |
Clave InChI |
QDPBQFFRHJJTJC-UHFFFAOYSA-N |
SMILES isomérico |
C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/S1 |
SMILES canónico |
C1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one](/img/no-structure.png)
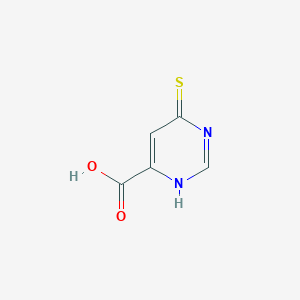


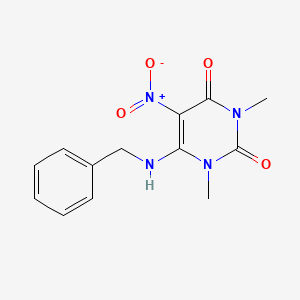

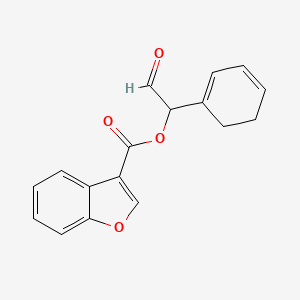
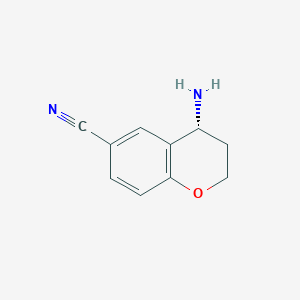
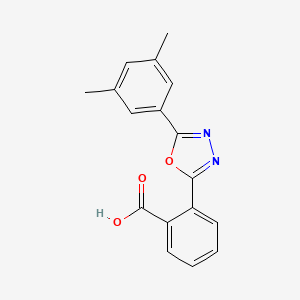
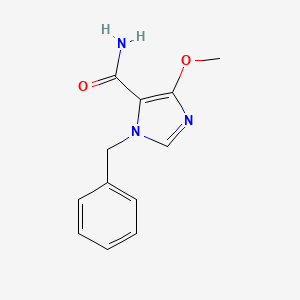
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)

